Salbutamol Impurity P is a significant impurity associated with salbutamol sulfate, a widely used bronchodilator for the treatment of asthma and other respiratory conditions. This impurity, specifically identified as 3-(2-bromoacetyl)-2-hydroxybenzaldehyde, poses potential risks in pharmaceutical formulations due to its genotoxicity concerns. Understanding the source, classification, and implications of this impurity is crucial for the pharmaceutical industry to ensure drug safety and efficacy.
Salbutamol sulfate is synthesized from various starting materials, including p-hydroxybenzaldehyde and paraformaldehyde. During this synthesis, impurities such as Salbutamol Impurity P can be introduced, often arising from contamination or degradation of raw materials . The presence of such impurities necessitates rigorous quality control measures in the production of salbutamol-containing medications.
Salbutamol Impurity P is classified as a chemical impurity. Its identification as a potential genotoxic agent has raised concerns regarding its impact on human health, particularly in long-term exposure scenarios through pharmaceutical usage . Regulatory bodies require that impurities like Salbutamol Impurity P are monitored and quantified to ensure compliance with safety standards.
The synthesis of Salbutamol Impurity P typically involves several chemical reactions starting with p-hydroxybenzaldehyde. The process includes:
The synthesis can be optimized using high-performance liquid chromatography (HPLC) for monitoring reaction progress and purity assessment. Conditions such as solvent composition and temperature can significantly affect yields and purity levels.
Salbutamol Impurity P has the following molecular structure:
The structure features a bromine atom attached to an acetyl group on a hydroxy-substituted benzaldehyde framework, contributing to its reactivity and potential toxicity.
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly employed techniques for confirming the structure of Salbutamol Impurity P. These methods provide insight into the molecular environment and confirm the presence of specific functional groups.
Salbutamol Impurity P can participate in various chemical reactions, including:
The stability of Salbutamol Impurity P under different pH conditions has been studied, revealing that it is susceptible to degradation in alkaline environments or upon exposure to strong oxidizing agents .
Relevant analyses include HPLC for purity assessment and stability testing under various environmental conditions .
Salbutamol Impurity P serves primarily as a reference standard in analytical chemistry for quality control purposes in pharmaceutical manufacturing. Its detection and quantification are essential for ensuring that salbutamol products meet regulatory standards for purity and safety. Additionally, understanding its properties aids researchers in developing safer formulations by minimizing or eliminating harmful impurities during drug synthesis.
Salbutamol Impurity P is systematically named as 4-[2-[[5-[2-(tert-butylamino)-1-hydroxyethyl]-2-hydroxyphenyl]methoxy]-1-hydroxyethyl]-2-(hydroxymethyl)phenol [1] [7] [9]. Its molecular formula is C₂₂H₃₁NO₆, with a molecular weight of 405.49 g/mol [1] [2] [7]. This formula reflects a dimeric structure formed via an ether linkage between two modified salbutamol moieties. The presence of multiple hydroxyl groups (–OH), a tertiary butylamine group (–C(CH₃)₃), and an ether bridge (–O–CH₂–) dictates its polarity and reactivity [7] [9].
Table 1: Atomic Composition of Salbutamol Impurity P
Element | Carbon (C) | Hydrogen (H) | Nitrogen (N) | Oxygen (O) |
---|---|---|---|---|
Count | 22 | 31 | 1 | 6 |
Salbutamol (C₁₃H₂₁NO₃) is a monomeric β₂-agonist, while Impurity P is a bis-ether derivative generated during synthesis or storage [4] [6] [7]. Key differences include:
Table 2: Structural Comparison of Salbutamol and Key Impurities
Compound | Molecular Formula | Key Structural Features | Origin |
---|---|---|---|
Salbutamol | C₁₃H₂₁NO₃ | Single hydroxyethylamine chain, resorcinol ring | Active pharmaceutical ingredient |
Impurity P | C₂₂H₃₁NO₆ | Dimeric ether bridge, dual hydroxyethyl chains | Synthesis byproduct |
Salbutamol Aldehyde | C₁₃H₁₉NO₃ | Aldehyde (–CHO) group at C9 | Oxidative degradation |
With a molecular weight of 405.49 g/mol, Impurity P is a high-molecular-weight impurity [1] [2] [9]. Its solubility profile is influenced by polar functional groups:
Table 3: Physicochemical Properties of Salbutamol Impurity P
Property | Value | Experimental Conditions |
---|---|---|
Molecular Weight | 405.49 g/mol | - |
Melting Point | Not reported | - |
Solubility | >50 mg/mL in methanol | 25°C |
Storage Stability | Stable at ambient temperature | Protected from light and moisture |
Table 4: Key Spectroscopic Signatures of Salbutamol Impurity P
Technique | Key Signals | Assignment |
---|---|---|
¹H-NMR | δ 4.2 ppm (s, 4H) | Ether –CH₂– groups |
¹³C-NMR | δ 147.5, 149.1 ppm | Aromatic C–O bonds |
IR | 3400 cm⁻¹ (broad) | Hydroxyl group stretch |
MS | m/z 406.5 [M+H]⁺, 239.3 [C₁₃H₁₉NO₃⁺] | Molecular ion and ether-cleavage fragment |
Salbutamol Impurity P arises primarily during the synthesis of salbutamol via:
Table 5: Key Reactions Generating Salbutamol Impurity P
Reaction Type | Reagents/Conditions | Key Intermediate |
---|---|---|
Ether Coupling | Lewis acids (BF₃, ZnCl₂), 60–80°C | Bis-aldehyde intermediate |
Reductive Amination | NaBH₄/ethanol, pH 7–8 | Iminium ion adduct |
Reverse-Phase HPLC (RP-HPLC) is the primary method for detecting Impurity P:
Pharmacopeial standards (EP, USP) classify Impurity P as a "specified impurity" requiring identification thresholds of 0.10% [3] [8]. Certified reference materials (CRMs) must include:
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0